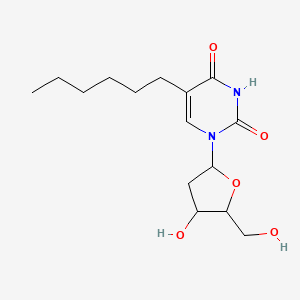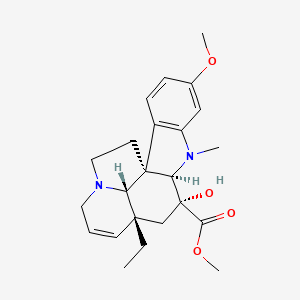
Deacetoxyvindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deacetoxyvindoline is a vinca alkaloid, an organic heteropentacyclic compound, a methyl ester and a tertiary alcohol. It derives from a vindoline. It is a conjugate base of a deacetoxyvindolinium(1+).
Wissenschaftliche Forschungsanwendungen
Vindoline Synthesis in Catharanthus Roseus Cultures
Research by Hernández-Domínguez, Campos-Tamayo, and Vázquez-Flota (2004) in "Biotechnology Letters" demonstrated that vindoline, which is derived from deacetoxyvindoline, accumulates significantly in cultures of Catharanthus roseus shoots. The study found that maximal vindoline accumulation coincided with maximum activities of enzymes including deacetoxyvindoline 4-hydroxylase (Hernández-Domínguez et al., 2004).
Enhancement of Vindoline and Vinblastine Production
In a 2014 study by Liu et al. in the "World Journal of Microbiology and Biotechnology," it was found that the application of artemisinic acid in suspension-cultured cells of Catharanthus roseus led to an increased concentration of vindoline. The study also examined the gene expression of enzymes in the biosynthetic pathway of vinblastine, including deacetoxyvindoline 4-hydroxylase (Liu et al., 2014).
Vindoline Formation and Morphogenesis
Campos-Tamayo, Hernández-Domínguez, and Vázquez-Flota (2008) in "Annals of Botany" showed that vindoline formation in shoot cultures of Catharanthus roseus is activated synchronously with morphogenesis. This study highlighted the peak activity of enzymes like deacetylvindoline acetyl CoA acetyltransferase, crucial for the final step in vindoline biosynthesis, and its association with morphogenesis (Campos-Tamayo et al., 2008).
Purification and Characterization of Enzymes
Research by Power, Kurz, and De Luca (1990) in "Archives of Biochemistry and Biophysics" focused on purifying and characterizing acetylcoenzyme A: deacetylvindoline 4-O-acetyltransferase (DAT), which catalyzes the final step in vindoline biosynthesis. Their study provides insights into the enzymatic processes involved in converting deacetoxyvindoline to vindoline (Power et al., 1990).
Spatial Organization of the Vindoline Biosynthetic Pathway
Guirimand et al. (2011), in their study published in the "Journal of Plant Physiology," explored the spatial organization of the vindoline biosynthetic pathway in Catharanthus roseus. This study provided detailed insights into the cellular and subcellular localization of enzymes like desacetoxyvindoline-4-hydroxylase and deacetylvindoline-4-O-acetyltransferase, which are crucial in the pathway leading to vindoline synthesis (Guirimand et al., 2011).
Molecular Cloning and Analysis
In 2010, Hu Zhi-bi's work in "Pharmaceutical Biotechnology" involved the molecular cloning and analysis of the Deacetoxyvindoline 4-Hydroxylase promoter in Catharanthus roseus. This study aimed at understanding the regulatory mechanisms of d4h gene expression, crucial in the biosynthesis of monoterpenoid alkaloids (Hu Zhi-bi, 2010).
Eigenschaften
Produktname |
Deacetoxyvindoline |
|---|---|
Molekularformel |
C23H30N2O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
methyl (1R,9R,10R,12R,19S)-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-5-21-9-6-11-25-12-10-22(18(21)25)16-8-7-15(28-3)13-17(16)24(2)19(22)23(27,14-21)20(26)29-4/h6-9,13,18-19,27H,5,10-12,14H2,1-4H3/t18-,19+,21-,22+,23+/m0/s1 |
InChI-Schlüssel |
WNKDGPXNFMMOEJ-RNJSZURPSA-N |
Isomerische SMILES |
CC[C@]12C[C@@]([C@H]3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O |
SMILES |
CCC12CC(C3C4(C1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O |
Kanonische SMILES |
CCC12CC(C3C4(C1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



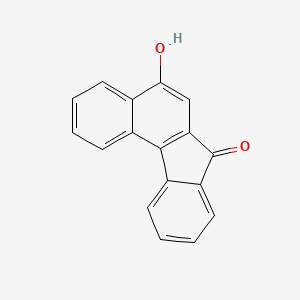


![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)
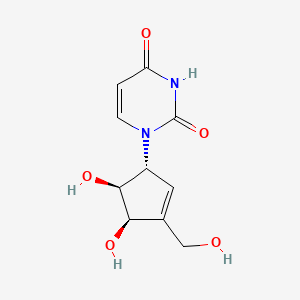

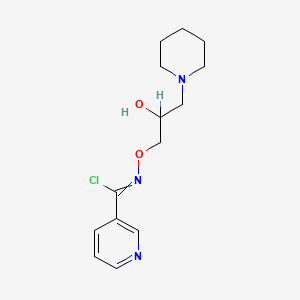
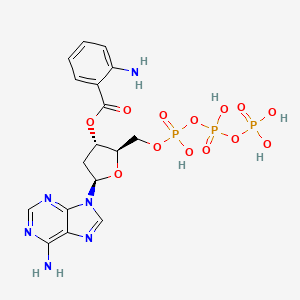
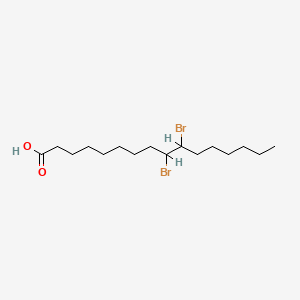
![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)
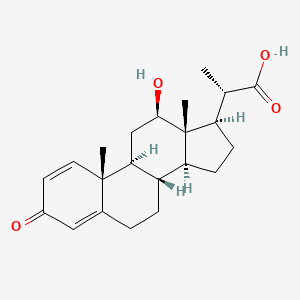
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)

